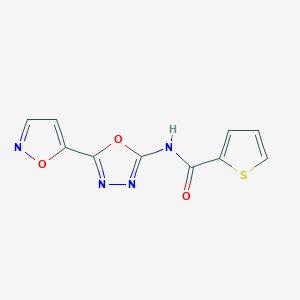

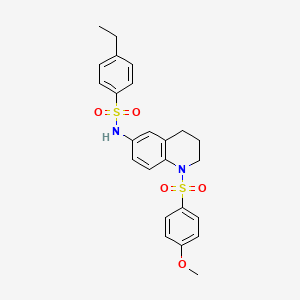

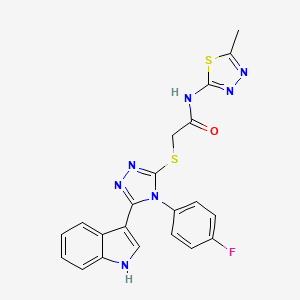

![molecular formula C21H24N6O2 B2829474 (1H-苯并[d][1,2,3]三唑-5-基)(4-(((5,6,7,8-四氢喹啉-3-基氧)甲基)哌啶-1-基)甲酮 CAS No. 2320214-99-9](/img/structure/B2829474.png)

(1H-苯并[d][1,2,3]三唑-5-基)(4-(((5,6,7,8-四氢喹啉-3-基氧)甲基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have been widely studied due to their myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The 1,2,3-triazole ring system can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes .

Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature. For instance, a quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) . This method might provide a basis for the synthesis of the requested compound.Molecular Structure Analysis

The molecular structure of the compound can be characterized by various spectroscopic techniques. In a similar study, a triazole derivative was characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. As a derivative of 1,2,3-triazole, it might undergo reactions typical for this class of compounds. For example, 1,2,3-triazoles can be obtained by the copper-catalyzed click reaction of azides with alkynes .科学研究应用

合成和结构分析

制备双环芳基哌啶和均哌啶衍生物的一般方法包括将茚满酮或四氢萘酮转化为氰醇,然后进行氢解、内酰胺化和还原。此策略有可能用于合成具有给定化学结构的化合物 (O’Donnell et al., 2004)。

描述了一种与指定化学结构相似的化合物的合成,重点是取代反应和表征技术,包括 X 射线衍射研究。分析了这些化合物的结构和相互作用,深入了解了它们在科学研究中的潜在应用 (Karthik et al., 2021)。

生物活性与应用

对 1H-苯并[d][1,2,3]三唑衍生物的研究,包括与所述化学结构相似的化合物,探索了它们的潜在抗菌和抗分枝杆菌活性。本研究还涉及计算机模拟 ADME 预测特性,表明这些化合物具有类药性,并有可能作为抗菌剂 (Pandya et al., 2019)。

另一项研究合成了具有潜在抗菌、抗真菌和抗惊厥活性的新型 1H-苯并[d][1,2,3]三唑。这项研究表明,该化学家族中的化合物可能具有多种生物学应用,强化了合成和研究此类分子的重要性 (Rajasekaran et al., 2006)。

属性

IUPAC Name |

2H-benzotriazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c28-21(16-5-6-18-19(11-16)24-26-23-18)27-9-7-14(8-10-27)13-29-20-12-15-3-1-2-4-17(15)22-25-20/h5-6,11-12,14H,1-4,7-10,13H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROMPUJQRBLGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

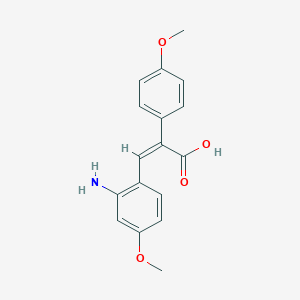

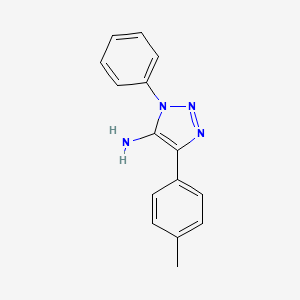

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)

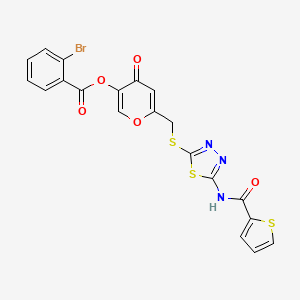

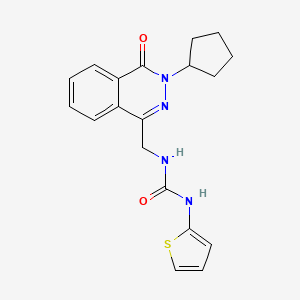

![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829404.png)

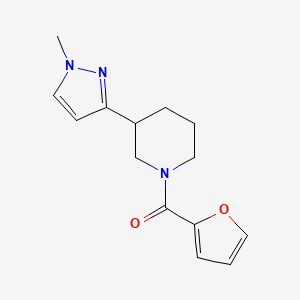

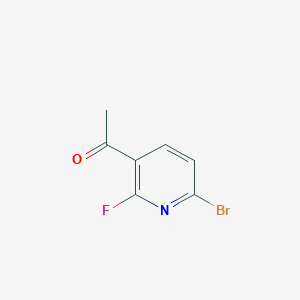

![4-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2829405.png)

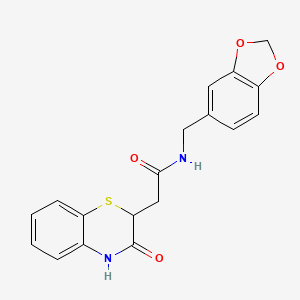

![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)